LogP / Lipophilicity Differentiation Among Positional Isomers
The 6‑methanamine isomer exhibits an intermediate logP of 1.29 , placing it between the more polar 4‑methanamine isomer (XLogP3 = 0.1) and the more lipophilic 2‑methanamine isomer (LogP = 1.99) . This ~1.9 log unit spread across the three positional isomers directly influences passive membrane permeability, CNS penetration potential, and aqueous solubility, providing a tunable lipophilicity window for lead optimization without altering molecular weight or topology.
| Evidence Dimension | Calculated/experimental partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 1.2865 (predicted, LeYan software) |
| Comparator Or Baseline | 4‑isomer (CAS 193750‑84‑4): XLogP3 = 0.1 (predicted); 2‑isomer (CAS 153863‑92‑4): LogP = 1.9868 (predicted, chemsrc) |
| Quantified Difference | ΔLogP ≈ 0.70 (6‑isomer vs. 2‑isomer); ΔLogP ≈ 1.19 (6‑isomer vs. 4‑isomer) |
| Conditions | Predicted values from standard cheminformatics software; TPSA constant at 52.05 Ų across all three isomers . |
Why This Matters
An optimal LogP range (1–3) is critical for CNS drug candidates and oral bioavailability; the 6‑isomer's intermediate value offers a balanced starting point for programs where the 4‑isomer may be too polar (low permeability) and the 2‑isomer may pose solubility or promiscuity risks.
